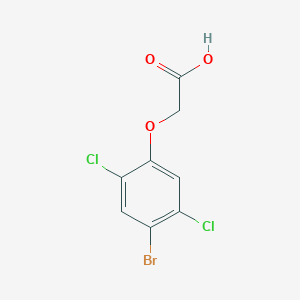

2-(4-Bromo-2,5-dichlorophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2,5-dichlorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDOQQXNCCOEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Methodological Innovations for 2 4 Bromo 2,5 Dichlorophenoxy Acetic Acid and Its Analogues

Established Synthetic Pathways for Aryloxyacetic Acid Scaffolds

The creation of the core aryloxyacetic acid structure is primarily achieved through two fundamental strategies: the condensation of phenols with haloacetic acids and the subsequent halogenation of a pre-formed phenoxyacetic acid molecule.

The most common and established method for synthesizing aryloxyacetic acids is a variation of the Williamson ether synthesis. This process involves the condensation reaction between a substituted phenol (B47542) and a haloacetic acid (or its corresponding ester) under basic conditions. google.comgoogleapis.com The base, typically sodium hydroxide (B78521) or potassium hydroxide, deprotonates the phenol to form a more nucleophilic phenoxide anion. googleapis.comgoogle.com This anion then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the ether linkage. googleapis.com

The general reaction is as follows: Ar-OH + X-CH₂COOH + 2 NaOH → Ar-O-CH₂COONa + NaX + 2 H₂O Ar-O-CH₂COONa + HCl → Ar-O-CH₂COOH + NaCl

For the synthesis of a specific compound like 2-(4-Bromo-2,5-dichlorophenoxy)acetic acid, the starting material would be 4-Bromo-2,5-dichlorophenol (B52177), which is reacted with a haloacetic acid such as chloroacetic acid. researchgate.net The choice of base and solvent is crucial; while sodium and potassium hydroxides are common, weaker bases like anhydrous carbonates can also be used to minimize side reactions like the hydrolysis of the haloacetate. google.com Water is a common solvent, although aprotic polar solvents can also be employed. googleapis.comgoogle.com

The existing ether and carboxylic acid groups on the aromatic ring act as directing groups, influencing the position of the incoming halogen atoms. The phenoxy group (-O-CH₂COOH) is an ortho-, para-director, meaning it activates the positions ortho (2 and 6) and para (4) to the ether linkage for electrophilic attack.

For example, 2,4-dichlorophenoxyacetic acid (2,4-D) can be synthesized by first condensing phenol with chloroacetic acid to produce phenoxyacetic acid, which is then subjected to chlorination. google.comgoogle.com The chlorination can be carried out using various agents, such as chlorine gas in the presence of a catalyst or a mixture of hydrochloric acid and an oxidizing agent. google.comgoogle.com Achieving specific isomers, like the 2,4-dichloro substitution pattern, requires careful control of reaction conditions. google.com The use of directing groups is a key strategy in organic synthesis to achieve high regioselectivity in C-H functionalization reactions, including halogenation. rsc.org

Advanced Catalytic Approaches in the Preparation of Halogenated Phenoxyacetic Acids

To overcome the limitations of traditional methods, such as long reaction times and low yields, advanced catalytic approaches have been developed. niscpr.res.in These methods often offer improved efficiency, milder reaction conditions, and higher product purity.

One significant advancement is the use of phase-transfer catalysis (PTC). niscpr.res.inunishivaji.ac.in In the condensation reaction between a phenol and chloroacetic acid, the reactants often exist in separate phases (e.g., an aqueous phase for the sodium phenoxide and an organic phase for the haloacetate). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion into the organic phase, dramatically accelerating the reaction rate and improving yields. google.comunishivaji.ac.in Microwave-assisted synthesis has also been shown to significantly shorten reaction times and increase yields in the preparation of aryloxyacetic acids, often in conjunction with phase-transfer catalysis. niscpr.res.in

Recent patent literature describes the use of specific catalysts, such as Na₂O/SiO₂, in the condensation reaction to improve the conversion rate and yield of products like 2,4-dichlorophenoxyacetic acid under alkaline conditions. wipo.int

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign synthetic routes for halogenated phenoxyacetic acids. chemistryjournals.net Green chemistry aims to minimize the use and generation of hazardous substances by employing safer solvents, reducing waste, and improving energy efficiency. mdpi.com

Key strategies in the green synthesis of these compounds include:

Use of Safer Solvents : Replacing traditional volatile organic solvents with greener alternatives like water or supercritical fluids. chemistryjournals.net The synthesis of 2,4-D, for instance, can be performed in water as a solvent. wipo.int

One-Pot Synthesis : Designing reaction sequences where multiple steps are carried out in the same reactor without isolating intermediates. This reduces solvent usage, waste generation, and energy consumption. google.com A one-pot method for 2,4-D synthesis involves condensation, hydrolysis, and acidification in a single vessel. google.com

Catalysis : Employing catalysts, as mentioned above, not only improves efficiency but also aligns with green chemistry principles by enabling reactions under milder conditions and reducing the need for stoichiometric reagents. mdpi.com

Waste Reduction : Optimizing reactions to maximize atom economy, which is a measure of how much of the starting materials become part of the final product. chemistryjournals.net For example, a process for 2,4-D synthesis was developed to have no 'three wastes' emissions, achieving a greener production cycle. google.com

The following table summarizes a comparison between traditional and greener synthetic approaches for aryloxyacetic acids.

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvent | Often volatile organic solvents | Water, ionic liquids, or solvent-free conditions google.comchemistryjournals.net |

| Catalyst | Often stoichiometric amounts of base | Phase-transfer catalysts, recyclable solid catalysts niscpr.res.inwipo.int |

| Energy | Conventional heating, long reaction times | Microwave irradiation, flow chemistry for better heat transfer niscpr.res.inrsc.org |

| Procedure | Multi-step with intermediate isolation | One-pot procedures google.com |

| Waste | Higher generation of by-products and waste streams | Minimized waste, improved atom economy google.comchemistryjournals.net |

Reaction Mechanism Elucidation in the Synthesis of this compound and Related Structures

The synthesis of this compound and its analogues primarily involves two key reaction mechanisms: nucleophilic substitution for the condensation step and electrophilic aromatic substitution for direct halogenation.

The condensation reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The mechanism proceeds as follows:

Deprotonation : A strong base (e.g., NaOH) removes the acidic proton from the hydroxyl group of the substituted phenol (e.g., 4-Bromo-2,5-dichlorophenol) to form a highly nucleophilic phenoxide ion.

Nucleophilic Attack : The negatively charged oxygen of the phenoxide ion acts as a nucleophile and attacks the α-carbon of the chloroacetic acid (or its ester). This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom and carbonyl group.

Displacement : The attack occurs from the backside, leading to the displacement of the chloride ion (the leaving group) and the formation of the characteristic ether bond of the aryloxyacetate. niscpr.res.in

When the synthesis involves direct halogenation of a phenoxyacetic acid, the mechanism is electrophilic aromatic substitution. The electron-rich aromatic ring of the phenoxyacetic acid attacks an electrophilic halogen species (e.g., Br⁺ or Cl⁺), which is generated from the halogenating agent, often with the help of a Lewis acid catalyst. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a base removes a proton from the carbon atom where the halogen has attached, restoring the aromaticity of the ring and yielding the halogenated product.

Optimization of Synthetic Processes for Yield and Purity in Halogenated Phenoxyacetic Acid Production

Optimizing the synthesis of halogenated phenoxyacetic acids is critical for industrial production to maximize product yield and purity while minimizing costs. Several reaction parameters can be fine-tuned to achieve these goals.

Reactant Ratio : Adjusting the molar ratio of the phenol, haloacetic acid, and base is crucial. An excess of one reactant may be used to drive the reaction to completion, but can also lead to unwanted side reactions. cetjournal.it

Temperature : Reaction temperature significantly affects the rate of reaction. Higher temperatures can increase the rate but may also promote the formation of by-products. Optimal temperature ranges are determined experimentally to balance yield and purity. google.comcetjournal.it For instance, one process notes that an external temperature of 110-150°C saves reaction time and increases yield. google.com

Catalyst Selection and Concentration : In catalyzed reactions, the choice and amount of catalyst are paramount. For phase-transfer catalyzed syntheses, different catalysts can exhibit varying efficiencies. The optimal concentration must be found to accelerate the reaction without complicating purification. google.com

Solvent : The solvent can influence the solubility of reactants and the reaction mechanism. The choice between aqueous, organic, or mixed-solvent systems, or even solvent-free conditions, can have a major impact on the outcome. google.comgoogle.com

Reaction Time : Monitoring the reaction over time allows for determination of the point at which the maximum yield is achieved before significant degradation or side-product formation occurs. cetjournal.it

The table below shows an example of how reaction conditions can be optimized, based on a patented process for synthesizing 2,4-dichlorophenoxyacetic acid. google.com

| Reactant 1 | Reactant 2 | Base | Catalyst | Yield | Purity | Free Phenol Content |

| 2,4-dichlorophenol | Ethyl bromoacetate | Anhydrous sodium carbonate | Tetrabutylammonium bromide | 99.0% | 98.1% | 60 ppm |

This data illustrates a highly optimized process, achieving excellent yield and purity with minimal residual starting material, a key goal in the production of these compounds. google.com

Advanced Structural Elucidation and Conformational Analysis of 2 4 Bromo 2,5 Dichlorophenoxy Acetic Acid

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for elucidating the intricate structural details of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR, FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the connectivity, functional groups, and electronic properties of 2-(4-Bromo-2,5-dichlorophenoxy)acetic acid.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern on the phenyl ring. Similarly, the ¹³C NMR spectrum would provide key information on the chemical environment of each carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 135 |

| O-CH₂ | 4.5 - 5.0 | 65 - 70 |

| COOH | 10.0 - 13.0 | 170 - 180 |

Note: These are predicted ranges based on analogous structures. Actual values may vary.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule. epequip.comthermofisher.com These techniques are complementary and together offer a comprehensive vibrational fingerprint of the compound. thermofisher.com For phenoxyacetic acid derivatives, these methods are effective for identifying characteristic vibrations of the carboxylic acid group, the ether linkage, and the substituted benzene (B151609) ring. nih.govresearchgate.net

In the solid phase, the FT-IR and FT-Raman spectra of this compound would be expected to show characteristic bands for:

O-H stretching of the carboxylic acid, often appearing as a broad band in the FT-IR spectrum.

C=O stretching of the carbonyl group, a strong and sharp band.

C-O stretching of the ether linkage and the carboxylic acid.

C-H stretching and bending of the aromatic ring and the methylene group.

C-Cl and C-Br stretching vibrations at lower frequencies.

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict and help assign the experimental vibrational frequencies. nih.govresearchgate.net The broadening of some vibrational bands in the IR spectrum can suggest the presence of molecular clustering in the crystal. mdpi.com

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |

| Carbonyl (C=O) | Stretching | 1760 - 1690 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ether (C-O-C) | Asymmetric Stretching | 1270 - 1200 |

| Methylene (CH₂) | Bending (Scissoring) | 1485 - 1445 |

| C-Cl | Stretching | 850 - 550 |

| C-Br | Stretching | 690 - 515 |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. tanta.edu.egslideshare.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. uzh.ch For aromatic compounds like this compound, the key electronic transitions are typically π → π* and n → π*. uzh.chscribd.com

The UV-Vis spectrum of this compound in a suitable solvent would likely exhibit absorption bands characteristic of the substituted benzene ring, which acts as a chromophore. tanta.edu.eg The positions and intensities of these bands provide insights into the electronic structure and the extent of conjugation within the molecule. For the related compound 2,4-dichlorophenoxyacetic acid, absorption bands have been reported around 200 nm, 229 nm, and 283 nm. researchgate.net Similar absorption maxima would be expected for the title compound. The solvent can influence the position of these bands; for instance, increasing solvent polarity can cause a blue shift (to shorter wavelength) for n → π* transitions and a red shift (to longer wavelength) for π → π* transitions. tanta.edu.eg

X-ray Crystallography and Solid-State Analysis of Phenoxyacetic Acid Derivatives

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net Studies on related phenoxyacetic acid derivatives have revealed important structural motifs that are likely to be present in the crystal structure of this compound. researchgate.netuq.edu.au

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π–π stacking interactions. researchgate.netnih.govrsc.org For carboxylic acids, O-H···O hydrogen bonds are a dominant feature, often leading to the formation of well-defined dimers. uq.edu.aunih.gov The crystal structure of 2,4-D, for instance, reveals that two molecules are hydrogen-bonded through their carboxylic acid groups to form a dimer. uq.edu.au

In addition to hydrogen bonding, weaker interactions such as C-H···O and π–π stacking can also play a significant role in stabilizing the crystal lattice, leading to the formation of tapes, layers, or more complex three-dimensional networks. researchgate.net The presence of chlorine and bromine atoms in this compound introduces the possibility of halogen bonding, which could further influence the crystal packing.

The self-assembly of molecules into larger, ordered structures is a key aspect of supramolecular chemistry. nih.gov Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state, characterized by an R²₂(8) graph-set motif. researchgate.net This dimerization is a powerful directing force in the supramolecular assembly of these compounds. researchgate.netnih.gov

Table 3: Common Supramolecular Motifs in Phenoxyacetic Acid Derivatives

| Interaction Type | Description | Resulting Structure |

| O-H···O Hydrogen Bond | Interaction between the carboxylic acid groups of two molecules. | Centrosymmetric Dimer |

| C-H···O Hydrogen Bond | Interaction between an aromatic or methylene C-H and a carbonyl or ether oxygen. | Chains, Tapes, Layers |

| π–π Stacking | Interaction between the aromatic rings of adjacent molecules. | Columnar Stacks |

| Halogen Bonding | Interaction involving the chlorine or bromine atoms. | Directed Packing Arrangements |

Gas-Phase Molecular Geometry and Conformer Analysis

A thorough review of scientific literature reveals a significant lack of specific experimental or computational studies on the gas-phase molecular geometry and conformational analysis of this compound. While extensive research is available for the structurally related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), this data cannot be directly extrapolated to the titled compound due to the differences in halogen substitution on the phenyl ring (a bromine atom at the 4-position and a chlorine atom at the 5-position, as opposed to a chlorine at the 4-position and a hydrogen at the 5-position in 2,4-D).

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond to form between the carboxylic acid's hydroxyl group and the ether oxygen of the phenoxy group is a primary stabilizing interaction. This interaction leads to a more compact, lower-energy conformation.

Steric Hindrance: The bulky halogen atoms on the phenyl ring can sterically interact with the acetic acid side chain, influencing the preferred rotational angles (dihedral angles) and favoring conformations that minimize these repulsive forces.

For 2,4-D, computational analyses have identified various conformers, often leading to the formation of stable dimers in the gas phase and solid state through hydrogen bonding between the carboxylic acid groups of two molecules. mdpi.comrsc.org However, without specific computational or experimental data for this compound, it is not possible to present detailed data tables with bond lengths, bond angles, dihedral angles, or the relative energies of its specific conformers. Such an analysis would require dedicated quantum chemical calculations.

Computational Chemistry and Theoretical Modeling of 2 4 Bromo 2,5 Dichlorophenoxy Acetic Acid

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

No specific studies utilizing DFT to predict the molecular properties of 2-(4-Bromo-2,5-dichlorophenoxy)acetic acid have been identified. Such studies would be instrumental in understanding the compound's fundamental characteristics.

Optimization of Molecular Geometries and Conformational Energy Landscapes

There is no available research on the optimization of molecular geometries or the exploration of the conformational energy landscapes for this compound. This analysis is crucial for determining the most stable three-dimensional structures of the molecule.

Theoretical Prediction and Assignment of Vibrational Spectra

A theoretical prediction and assignment of the vibrational spectra (such as IR and Raman) for this compound are not available in the literature. This information would be valuable for the experimental identification and characterization of the compound.

Molecular Dynamics Simulations for Conformational Studies

No published research has employed molecular dynamics simulations to investigate the conformational dynamics and flexibility of this compound.

Analysis of Electronic Structure through Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)

An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and Natural Bond Orbital (NBO) analysis, has not been performed for this compound. These analyses are key to understanding the molecule's reactivity and electronic interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

There are no theoretical predictions of spectroscopic parameters, such as NMR chemical shifts or UV-Vis absorption spectra, for this compound.

Modeling Intermolecular Interactions and Solvent Effects

Specific modeling of intermolecular interactions and the influence of solvents on the properties of this compound has not been reported.

Biochemical and Molecular Mechanisms of Action of Halogenated Phenoxyacetic Acids Applicable to This Compound S Potential Activity

Molecular Basis of Auxin-like Activity in Plant Systems

Halogenated phenoxyacetic acids are well-known for their auxin-like activity, acting as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA). xtbg.ac.cn This mimicry is the foundation of their herbicidal properties, as they induce uncontrolled and unsustainable growth in susceptible plants. nih.govresearchgate.net Unlike natural IAA, which plants can metabolize and regulate, synthetic auxins like phenoxyacetic acids are more stable and persist at high concentrations, leading to phytotoxicity. xtbg.ac.cnnih.gov

The primary mechanism of auxin perception involves a co-receptor complex formed by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.govfrontiersin.org Synthetic auxins, due to their structural similarity to IAA, can bind to a hydrophobic pocket within the TIR1/AFB proteins. xtbg.ac.cnfrontiersin.org

This binding acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor protein. oup.com This event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome. nih.govfrontiersin.orgoup.com The degradation of the Aux/IAA repressor is the critical step that initiates the downstream auxin signaling cascade. Different combinations of TIR1/AFB and Aux/IAA proteins can form numerous co-receptor complexes, each with distinct auxin-sensing properties and affinities for various synthetic auxins. nih.gov

In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The degradation of Aux/IAA repressors, triggered by the binding of a phenoxyacetic acid to the TIR1/AFB receptor, liberates ARFs. nih.gov Once freed, ARFs can activate or repress the transcription of a multitude of genes involved in cell division, elongation, and differentiation. nih.gov

The persistent and unregulated activation of these genes by a synthetic auxin like 2-(4-Bromo-2,5-dichlorophenoxy)acetic acid leads to a cascade of physiological disruptions, including epinasty, stem twisting, and ultimately, plant death. researchgate.net Furthermore, this hormonal imbalance affects other signaling pathways. For instance, treatment with 2,4-D has been shown to alter the biosynthesis and signaling of other critical plant hormones such as abscisic acid (ABA) and ethylene, further contributing to the disruption of normal plant development and hormonal homeostasis. frontiersin.orgscu.edu.au

Enzyme Inhibition Profiles and Target Identification

Beyond their hormonal mimicry, aryloxyacetic acid derivatives have been investigated as inhibitors of various key enzymes in plant metabolic pathways. This inhibitory action presents an alternative or complementary mechanism for their biological activity.

A significant target for aryloxyacetic acid derivatives is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov HPPD is a crucial enzyme in the tyrosine catabolism pathway, which is responsible for the synthesis of plastoquinone (B1678516) and tocopherol in plants. researchgate.net Plastoquinone is an essential cofactor for the biosynthesis of carotenoids. Inhibition of HPPD disrupts this pathway, leading to an accumulation of phytoene (B131915) and a lack of photoprotective carotenoids. beilstein-archives.org This ultimately results in the characteristic bleaching of plant tissues, followed by necrosis and death. beilstein-archives.org

Numerous studies have focused on designing and synthesizing novel aryloxyacetic acid derivatives as potent HPPD inhibitors. nih.govbeilstein-archives.org The inhibitory activity of these compounds is often compared to the commercial HPPD-inhibiting herbicide, mesotrione.

| Compound | Inhibition Constant (Ki) in µM | Reference |

|---|---|---|

| Mesotrione (Commercial Standard) | 0.013 | nih.govbeilstein-archives.orgbeilstein-archives.org |

| Derivative I12 | 0.011 | nih.govbeilstein-archives.orgbeilstein-archives.org |

| Derivative I23 | 0.012 | nih.govbeilstein-archives.orgbeilstein-archives.org |

| Derivative II4 | 0.023 | nih.gov |

Structurally related compounds, particularly phenolic acids, have demonstrated significant inhibitory activity against carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govbohrium.com These enzymes are critical for breaking down complex carbohydrates like starch into absorbable sugars. nih.gov Inhibition of these enzymes is a key strategy for managing postprandial hyperglycemia. nih.gov

While direct studies on this compound are limited, the documented activity of various phenolic and benzoic acid derivatives suggests a potential for this class of compounds to interact with these enzymes. The inhibitory effect is closely linked to the molecular structure, including the number and position of hydroxyl groups on the aromatic ring. nih.govresearchgate.net

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Vanillic Acid | α-Amylase | 27.89 mM | nih.gov |

| Syringic Acid | α-Amylase | 44.81 mM | nih.gov |

| 2,5-Dihydroxybenzoic Acid | α-Amylase | 0.298 mM | nih.gov |

| Gallic Acid | α-Amylase | 1.25 mM | nih.gov |

| Caffeic Acid | α-Glucosidase | Low IC50 | bohrium.com |

| Protocatechuic Acid | α-Glucosidase | Low IC50 | bohrium.com |

Interactions with Cellular Biomacromolecules (e.g., DNA binding)

The potential for halogenated phenoxyacetic acids to interact with fundamental cellular biomacromolecules like DNA has been a subject of toxicological research. Studies on the closely related compound 2,4-D have shown that it can bind to DNA, raising concerns about its genotoxic potential. nih.gov

Spectroscopic and voltammetric analyses have indicated that 2,4-D interacts with DNA primarily through groove binding. nih.gov This mode of interaction means the molecule fits into the minor or major groove of the DNA double helix without intercalating between the base pairs. The binding constant (Kb) for the interaction between 2,4-D and DNA has been calculated to be in the range of 3.5 x 10³ M⁻¹ to 5.02 x 10³ M⁻¹. nih.gov

This interaction with DNA is believed to be a contributing factor to the observed genotoxicity of some phenoxyacetic acids. Research has demonstrated that 2,4-D can induce DNA damage, an increase in DNA strand breaks, sister chromatid exchanges, and chromosome aberrations. pjoes.comresearchgate.net The cytotoxicity and mutagenicity appear to be influenced by the position of chlorine atoms on the benzene (B151609) ring, with substitutions at positions 2 and/or 4 being particularly significant for inducing these effects. nih.gov Given its structural similarities, this compound may possess a similar potential to interact with and cause damage to DNA.

Pro-compound Conversion and Metabolite-mediated Mechanisms of Halogenated Phenoxyacetic Acids

The biological activity of halogenated phenoxyacetic acids, a class of compounds that includes this compound, can be significantly influenced by their metabolic transformation within organisms. While direct metabolic studies on this compound are not extensively available in scientific literature, the principles of pro-compound conversion and metabolite-mediated mechanisms can be inferred from research on structurally similar halogenated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D).

A pro-compound, or prodrug, is an inactive or less active molecule that is converted into an active drug or substance within the body through metabolic processes. washington.edupharmacologycanada.org This bioconversion is a key consideration in understanding the full toxicological or pharmacological profile of a chemical. In the context of halogenated phenoxyacetic acids, the parent compound may undergo enzymatic transformation to produce metabolites that are either more or less biologically active than the original molecule.

The metabolism of these compounds can proceed through several key pathways, primarily involving the cleavage of the ether bond, hydroxylation of the aromatic ring, and conjugation with endogenous molecules. These transformations are catalyzed by a variety of enzymes, including cytochrome P450 monooxygenases and dioxygenases, which are crucial for the detoxification and elimination of foreign compounds. nih.govmdpi.com

For instance, studies on the degradation of chlorinated phenoxyacetic acids by microorganisms have identified the initial cleavage of the ether bond as a critical step. uni-stuttgart.de This process yields the corresponding halogenated phenol (B47542) and a side chain that is further metabolized. In the case of this compound, this would theoretically produce 4-bromo-2,5-dichlorophenol (B52177). The biological activity of such metabolites can differ significantly from the parent acid. It has been observed that the metabolites of some herbicides, such as chlorophenols, can exhibit a higher degree of toxicity than the parent compounds. nih.gov

Furthermore, hydroxylation of the aromatic ring is another significant metabolic pathway. This process introduces a hydroxyl group onto the phenyl ring, increasing the compound's water solubility and facilitating its excretion. The position of the halogen substituents on the aromatic ring plays a crucial role in determining the site and likelihood of hydroxylation, thereby influencing the nature and biological activity of the resulting metabolites. acs.org The introduction of halogen atoms can also enhance the metabolic stability and lipophilicity of a compound, which may affect its biophysical and biochemical properties. researchgate.net

Once formed, these primary metabolites can undergo further biotransformation through conjugation reactions. This involves the attachment of endogenous molecules such as glucose or amino acids to the metabolite. nih.gov For example, the major metabolite of 2,4-D in wild radish has been identified as its glucose ester. nih.govresearchgate.net These conjugation reactions generally lead to more water-soluble and less toxic compounds that can be more easily eliminated from the organism.

The table below summarizes the potential metabolic pathways for halogenated phenoxyacetic acids, which are likely applicable to this compound based on the metabolism of analogous compounds.

| Metabolic Pathway | Description | Potential Metabolites of this compound |

| Ether Bond Cleavage | The breaking of the ether linkage between the phenoxy group and the acetic acid side chain. | 4-Bromo-2,5-dichlorophenol and Glyoxylic acid |

| Aromatic Hydroxylation | The addition of a hydroxyl (-OH) group to the aromatic ring. | Hydroxylated derivatives of this compound |

| Conjugation | The attachment of endogenous molecules like glucose or amino acids to the parent compound or its metabolites. | Glucose esters or amino acid conjugates of this compound or its metabolites |

It is important to note that the extent and nature of these metabolic conversions can vary significantly between different species and even between individuals within a species, due to differences in their enzymatic machinery. nih.govresearchgate.net Therefore, while the general principles of pro-compound conversion and metabolite-mediated mechanisms provide a framework for understanding the biological fate of this compound, specific studies on this compound are necessary to fully elucidate its metabolic profile and the biological activities of its potential metabolites.

Environmental Fate, Degradation Pathways, and Biotransformation of Halogenated Phenoxyacetic Acid Compounds

Biodegradation in Terrestrial and Aquatic Ecosystems

Biodegradation is a primary mechanism for the dissipation of halogenated phenoxyacetic acids in the environment. This process is largely mediated by microorganisms that utilize these compounds as a source of carbon and energy.

The biodegradation of halogenated aromatic compounds is carried out by a diverse range of microorganisms. For instance, the degradation of the related compound 2,4-D has been extensively studied in various bacteria, including species of Pseudomonas, Alcaligenes, and Cupriavidus. nih.govmdpi.com These microorganisms have evolved specific enzymatic pathways to break down the complex structure of these herbicides.

The initial and often rate-limiting step in the aerobic degradation of many chlorinated phenoxyacetic acids is the cleavage of the ether bond by a dioxygenase enzyme. nih.gov In the case of 2,4-D, the enzyme 2,4-dichlorophenoxyacetate/α-ketoglutarate-dioxygenase, encoded by the tfdA gene, is well-characterized. nih.govnih.gov This enzyme converts 2,4-D to 2,4-dichlorophenol. Subsequently, a series of enzymatic reactions lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and chloride ions. nih.gov

Given the structural similarity, it is plausible that microorganisms capable of degrading 2,4-D and other halogenated phenoxyacetic acids could also degrade 2-(4-Bromo-2,5-dichlorophenoxy)acetic acid, although the rates and specificities might differ due to the presence of the bromine atom and the different chlorine substitution pattern. Fungi have also been shown to degrade chlorinated phenoxyacetic acids through the action of extracellular enzymes like laccases and cytochrome P450 monooxygenases. nih.gov

Table 1: Examples of Microbial Genera Involved in the Degradation of Halogenated Phenoxyacetic Acids

| Microbial Genus | Halogenated Phenoxyacetic Acid Degraded | Reference |

| Pseudomonas | 2,4-D, 2,4,5-T | nih.gov |

| Alcaligenes | 2,4-D | nih.gov |

| Cupriavidus | 2,4-D | mdpi.com |

| Aspergillus | 2,4-D | mdpi.com |

| Rigidoporus | 2,4-D, 2,4,5-T | nih.gov |

The biotransformation of halogenated phenoxyacetic acids results in the formation of various intermediate metabolites. For 2,4-D, the primary metabolite is 2,4-dichlorophenol (2,4-DCP), which is subsequently hydroxylated to form dichlorocatechol. nih.gov The aromatic ring of dichlorocatechol is then cleaved, leading to the formation of muconic acid derivatives that are further metabolized through central metabolic pathways. nih.gov

In an alternative pathway observed in some bacteria, the initial attack involves the removal of a chlorine atom to produce 4-chlorophenoxyacetate, which is then converted to 4-chlorophenol and subsequently to 4-chlorocatechol before ring cleavage. ethz.ch Under anaerobic conditions, the degradation of 2,4-D can proceed through reductive dechlorination, leading to the formation of various chlorophenols and phenol (B47542). nih.gov

For this compound, it is anticipated that a similar initial cleavage of the ether linkage would occur, yielding 4-bromo-2,5-dichlorophenol (B52177). The subsequent degradation of this brominated and chlorinated phenol would likely involve hydroxylation and ring cleavage, though the specific metabolites and the efficiency of these steps could be influenced by the presence of the three halogen substituents. The formation of brominated and chlorinated catechols is a probable intermediate step. The transformation of bromide during the oxidation of phenolic compounds can lead to the formation of various organic bromines. researchgate.netnih.gov

Table 2: Potential Biotransformation Products of this compound (Inferred from Related Compounds)

| Parent Compound | Potential Intermediate Metabolite | Potential Subsequent Product |

| This compound | 4-Bromo-2,5-dichlorophenol | Brominated and chlorinated catechols |

| 4-Bromo-2,5-dichlorophenol | Brominated and chlorinated catechols | Ring cleavage products |

Photodegradation Mechanisms in Various Environmental Compartments

Photodegradation, or photolysis, is another significant process that contributes to the breakdown of halogenated phenoxyacetic acids in the environment, particularly in sunlit surface waters and on soil surfaces. cdc.gov This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.

The direct photolysis of these compounds can occur when they absorb ultraviolet radiation from sunlight. mdpi.com The rate and extent of photodegradation are influenced by factors such as the intensity of solar radiation, water clarity, and the presence of photosensitizing substances in the environment. mdpi.com For phenoxyacetic acids, phototransformation occurs more slowly as the concentration of the herbicide increases. tsu.ru

Studies on 2,4-D have shown that its photodegradation can lead to the formation of 2,4-dichlorophenol, as well as other products resulting from the cleavage of the aromatic ring. nih.gov The presence of halogen atoms on the aromatic ring can influence the rate of photodegradation. It is expected that this compound would also be susceptible to photodegradation, with the carbon-bromine and carbon-chlorine bonds being potential sites of cleavage. The photodegradation of 2,4-D has been shown to be more intense with shorter wavelength UV radiation. tsu.ru

Hydrolysis and Chemical Transformation under Environmental Conditions

Hydrolysis is a chemical reaction with water that can lead to the degradation of certain organic compounds. For phenoxyacetic acids, hydrolysis is generally considered a slow process under typical environmental pH and temperature conditions. cdc.gov However, the ester formulations of these herbicides can be hydrolyzed to the parent acid. researchgate.net

The rate of hydrolysis for phenoxyacetic acid esters is dependent on pH and temperature, with the rate increasing in alkaline conditions. nih.gov Since this compound is an acid, its direct hydrolysis is not a primary degradation pathway. However, its chemical transformation in the environment can be influenced by reactions with other chemical species present in soil and water.

Adsorption, Leaching, and Mobility Studies in Soil and Water Systems

The mobility of halogenated phenoxyacetic acids in the environment is largely governed by their adsorption to soil and sediment particles. These compounds are generally considered to have weak to moderate adsorption to soil, which gives them the potential to leach into groundwater. mdpi.com

The adsorption of phenoxyacetic acids is influenced by several factors, including soil organic matter content, clay content, and pH. mdpi.com As weak acids, their adsorption is pH-dependent. At lower pH values, they exist in their less soluble, non-ionized form, which tends to be more strongly adsorbed. mdpi.com Conversely, at higher pH values, they are in their anionic form, which is more water-soluble and less likely to adsorb to negatively charged soil particles.

Given its structure, this compound is expected to exhibit similar adsorption behavior to other halogenated phenoxyacetic acids. Its relatively high water solubility and weak adsorption potential suggest a risk of leaching, particularly in soils with low organic matter content and at neutral to alkaline pH.

Table 3: Factors Influencing the Adsorption and Mobility of Halogenated Phenoxyacetic Acids

| Environmental Factor | Influence on Adsorption | Influence on Mobility |

| High Soil Organic Matter | Increases Adsorption | Decreases Mobility |

| High Clay Content | Increases Adsorption | Decreases Mobility |

| Low pH | Increases Adsorption | Decreases Mobility |

| High pH | Decreases Adsorption | Increases Mobility |

Volatilization and Atmospheric Degradation Processes

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. For phenoxyacetic acids in their acid form, volatilization is generally not a significant dissipation pathway due to their low vapor pressure. researchgate.net However, some ester formulations of these herbicides can be more volatile. mdpi.com

Once in the atmosphere, these compounds can be degraded by reacting with photochemically produced hydroxyl radicals. cdc.gov The atmospheric lifetime of a phenoxyacetic acid will depend on its chemical structure and the rate of these degradation reactions. mdpi.com For 2,4-D, the vapor-phase reaction with hydroxyl radicals has an estimated half-life of about 19 hours. cdc.gov Particulate-phase compounds can be removed from the atmosphere through wet and dry deposition. cdc.gov It is likely that this compound, in its acid form, would have a low potential for volatilization. Any that does enter the atmosphere would be subject to degradation by hydroxyl radicals.

Advanced Remediation Technologies Utilizing Degradation Pathways

Halogenated phenoxyacetic acid compounds, a class of herbicides that includes substances like this compound, can be persistent in the environment, necessitating advanced remediation strategies for their removal from contaminated soil and groundwater nih.govresearchgate.net. The physical and chemical stability of these organohalogens contributes to their persistence and potential for bioaccumulation nih.gov. Effective remediation technologies are designed to exploit or create degradation pathways that break down these complex molecules into less harmful substances clu-in.org. These technologies can be broadly categorized into chemical oxidation, and bioremediation, each leveraging specific chemical and biological degradation mechanisms.

Due to the limited specific research on this compound, this section will discuss remediation technologies applicable to the broader class of halogenated phenoxyacetic acids, drawing on extensive research conducted on analogous compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).

In Situ Chemical Oxidation (ISCO) is an aggressive remediation technique that involves injecting powerful chemical oxidants directly into the contaminated subsurface to destroy pollutants in place wikipedia.orgcarusllc.com. This method is effective for a wide range of organic contaminants, including chlorinated solvents and phenoxy herbicides carusllc.comfrtr.gov. The primary mechanism involves redox reactions where the oxidant accepts electrons from the contaminant, breaking it down into less toxic compounds like carbon dioxide, water, and inorganic halides clu-in.org.

Commonly used oxidants in ISCO applications include:

Permanganate: Available as potassium permanganate (RemOx® S) or sodium permanganate (RemOx® L), it is a versatile and powerful oxidant effective against compounds like chlorinated ethenes and phenolic compounds carusllc.com.

Fenton's Reagent: This system uses hydrogen peroxide in the presence of an iron catalyst (typically ferrous sulfate) to generate highly reactive hydroxyl radicals (•OH) wikipedia.orgepa.gov. These radicals are non-selective and react rapidly with a broad spectrum of organic compounds epa.gov.

Persulfate: Sodium persulfate can be activated by heat, high pH, or iron to produce sulfate radicals (SO₄•⁻), which are also potent oxidants capable of degrading persistent organic pollutants frtr.gov.

Ozone: Injected as a gas, ozone (O₃) is another strong oxidant used in ISCO, often for treating contaminated groundwater clu-in.org.

The effectiveness of ISCO depends on factors like the ability to deliver and distribute the oxidant throughout the contaminated zone, soil characteristics, and the natural oxidant demand of the subsurface material carusllc.com.

Advanced Oxidation Processes (AOPs) refer to a suite of technologies designed to generate highly reactive oxygen species, primarily the hydroxyl radical (•OH), for the degradation of recalcitrant organic pollutants gnest.orgtechno-press.org. Unlike direct oxidant injection in ISCO, AOPs often involve energy inputs like ultraviolet (UV) light or catalysts and can be applied both in situ and ex situ gnest.org.

Key AOPs relevant to halogenated phenoxyacetic acids include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals.

Ozonation: The combination of ozone with UV light or hydrogen peroxide can enhance the production of hydroxyl radicals, leading to more efficient degradation nih.govresearchgate.net.

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂) or modified cerium oxide (CeO₂), which, when irradiated with UV light, generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals gnest.orgmdpi.com.

Fenton and Photo-Fenton Processes: The classic Fenton reaction (Fe²⁺ + H₂O₂) can be enhanced with UV light (photo-Fenton), which accelerates the regeneration of the ferrous iron catalyst and generates additional hydroxyl radicals, increasing the degradation efficiency techno-press.orgnih.gov.

AOPs are highly effective but can be more complex and costly to implement than other technologies. Their application often results in the complete mineralization of organic pollutants to CO₂, water, and inorganic salts techno-press.org. However, incomplete degradation can sometimes lead to the formation of transformation by-products epa.govmostwiedzy.pl.

| Technology | Primary Oxidant/Agent | Mechanism | Target Contaminants | Application Mode |

|---|---|---|---|---|

| In Situ Chemical Oxidation (ISCO) | Permanganate, Fenton's Reagent, Persulfate | Direct chemical oxidation of contaminants in the subsurface. | Chlorinated solvents, Phenolic compounds, PAHs, Pesticides carusllc.com | In situ |

| UV/H₂O₂ | Hydroxyl Radical (•OH) | Photolysis of hydrogen peroxide by UV light. | Recalcitrant organics, Pesticides gnest.org | In situ / Ex situ |

| Ozonation | Ozone (O₃), Hydroxyl Radical (•OH) | Direct reaction with ozone or generation of •OH. | Herbicides, Pharmaceuticals techno-press.orgnih.gov | Ex situ |

| Photocatalysis | Hydroxyl Radical (•OH) | UV activation of a semiconductor catalyst (e.g., TiO₂, CeO₂) mdpi.com. | Herbicides, Dyes, Organic pollutants gnest.orgmdpi.com | Ex situ |

| Bioremediation | Microorganisms (Bacteria, Fungi) | Enzymatic degradation under aerobic or anaerobic conditions. | Phenoxy herbicides, PCBs, Chlorinated compounds wikipedia.orgnih.gov | In situ / Ex situ |

Bioremediation is a technology that utilizes microorganisms to degrade or detoxify contaminants nih.gov. It is considered a cost-effective and environmentally friendly approach for treating persistent pollutants like halogenated phenoxyacetic acids nih.govnih.gov. The process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, often involving different microbial pathways.

Aerobic Bioremediation: Under aerobic conditions, many bacteria and fungi can utilize halogenated phenoxyacetic acids as a source of carbon and energy nih.gov. The degradation of 2,4-D is a well-studied model for this process. It typically begins with the cleavage of the ether bond, followed by hydroxylation of the aromatic ring to form a catechol intermediate nih.govethz.ch. This catechol is then susceptible to ring cleavage and further metabolism into central metabolic pathways. Key enzymes in this process include dioxygenases and phenol hydroxylases, often encoded by genes located on plasmids, which facilitates their transfer between different bacterial species ethz.ch. Fungi, particularly white-rot fungi, can also degrade these compounds using extracellular enzymes like laccases and peroxidases nih.gov.

Anaerobic Bioremediation: In the absence of oxygen, the primary degradation pathway for many halogenated organic compounds is reductive dehalogenation, where microorganisms use the contaminant as a terminal electron acceptor, removing halogen atoms and replacing them with hydrogen researchgate.netnih.gov. This process is crucial for the breakdown of highly chlorinated compounds. For phenoxyacetic acids like 2,4-D, anaerobic biotransformation can lead to intermediates such as 4-chlorophenol and phenol nih.gov. While often slower than aerobic degradation, anaerobic processes are vital in anoxic environments like deep soil, sediments, and certain groundwater aquifers nih.gov.

Enhanced Bioremediation: To accelerate natural degradation processes, in situ bioremediation can be enhanced through several strategies:

Bioaugmentation: Involves the introduction of specific, highly efficient microbial strains or consortia to a contaminated site nih.govresearchgate.net.

Biostimulation: Involves the addition of nutrients, electron acceptors (like oxygen), or electron donors (like lactate or vegetable oil) to stimulate the activity of indigenous microorganisms.

Co-metabolism: Sometimes, the presence of a more easily degradable primary substrate (e.g., biphenyl, carvone) can induce the production of enzymes that fortuitously degrade the target contaminant nih.govnih.gov.

| Microorganism Type | Genus/Species | Degradation Condition | Compound(s) Degraded |

|---|---|---|---|

| Bacteria | Alcaligenes eutrophus | Aerobic | 2,4-D ethz.ch |

| Bacteria | Azotobacter chroococcum | Aerobic | 2,4-D ethz.ch |

| Bacteria | Arthrobacter sp. | Aerobic | Polychlorinated Biphenyls (PCBs) nih.gov |

| Bacteria | Ralstonia eutropha (now Cupriavidus necator) | Aerobic | PCBs nih.gov |

| Fungi | Rigidoporus sp. | Aerobic | 2,4-D, 2,4,5-T nih.gov |

| Fungi | Phanerochaete chrysosporium | Aerobic | 2,4-D, 2,4,5-T nih.gov |

| Bacteria | Cryptanaerobacter sp. | Anaerobic (Methanogenic) | 2,4-D nih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of 2 4 Bromo 2,5 Dichlorophenoxy Acetic Acid and Its Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of phenoxyacetic acid derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry, are the most prevalent techniques, each offering distinct advantages for research applications.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of phenoxyacetic acid compounds. Research applications often utilize reverse-phase chromatography, which separates compounds based on their hydrophobicity.

For analogous compounds like 2,4-D, C18 columns are frequently employed. deswater.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, often acidified with acetic or formic acid to ensure the analytes are in their protonated form, which enhances retention on the nonpolar stationary phase. deswater.comnih.gov Detection is commonly achieved using a UV detector, with the wavelength set to a maximum absorption point, such as 283 nm for 2,4-D. deswater.com The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation from matrix interferences. For instance, ion-interaction reversed-phase HPLC has been used to separate a mixture of hydrophilic and hydrophobic herbicides, demonstrating the technique's flexibility. psu.edu

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | 100-5-C18 (250 mm × 4.6 mm) deswater.com | XDB-C18 (250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Deionized Water:Acetic Acid (80:19.5:0.5 v/v/v) deswater.com | Gradient of Acetonitrile and 0.02 M Ammonium (B1175870) Acetate with 0.1% Formic Acid nih.gov |

| Flow Rate | 1.0 mL/min deswater.com | 1.0 mL/min nih.gov |

| Detection | UV at 283 nm deswater.com | UV at 230 nm nih.gov |

| Column Temperature | 40°C deswater.comnih.gov | 40°C nih.gov |

For trace-level analysis, the coupling of chromatographic techniques with mass spectrometry (MS) provides unparalleled sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile or semi-volatile compounds. Phenoxyacetic acids are not inherently volatile and require a derivatization step to convert them into more volatile esters, typically methyl esters. nih.gov While effective, this adds a step to the sample preparation process. An alternative derivatizing agent, BCl3/2-chloroethanol, has been explored to form 2-chloroethyl esters, which can offer a better signal-to-noise ratio for trace analysis by GC with an electron capture detector (GC-ECD). nih.gov GC-MS analysis provides structural information from the mass spectra, which aids in the definitive identification of the analyte. epa.gov Instrumental conditions, such as the type of capillary column (e.g., Durabond-5MS) and the oven temperature program, are optimized to achieve good chromatographic separation. epa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the direct determination of phenoxyacetic acids and their metabolites in complex matrices without the need for derivatization. epa.govtdl.org This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. tdl.org By monitoring specific parent-to-daughter ion transitions in multiple reaction monitoring (MRM) mode, LC-MS/MS can achieve very low limits of detection and minimize matrix interference. epa.gov This is particularly valuable for analyzing metabolites, which are often present at much lower concentrations than the parent compound. uwa.edu.au

| Technique | Parameter | Details |

|---|---|---|

| GC-MS | Column | Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) epa.gov |

| Carrier Gas | Helium epa.gov | |

| Ionization Mode | Electron Impact (EI) epa.gov | |

| LC-MS/MS | Column | Synergi Hydro-RP (4.6 x 75 mm, 4-µm) epa.gov |

| Ionization Mode | Negative-ion Electrospray (ESI-) or Atmospheric Pressure Chemical Ionization (APCI) epa.gov | |

| Detection | Multiple Reaction Monitoring (MRM) of specific parent/daughter ion transitions epa.gov |

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate 2-(4-Bromo-2,5-dichlorophenoxy)acetic acid and its metabolites from the sample matrix, concentrate them, and remove interfering substances prior to chromatographic analysis.

The choice of extraction technique depends on the matrix (e.g., water, soil, biological fluids). For water samples, liquid-liquid extraction (LLE) after acidification of the sample is a traditional approach. semanticscholar.org Solid-phase extraction (SPE) is another widely used technique that offers advantages such as higher enrichment factors, lower solvent consumption, and cleaner extracts. epa.gov For soil and sediment, more rigorous extraction methods like Soxhlet extraction may be employed. semanticscholar.org

Recent research has focused on developing simpler, faster, and more environmentally friendly extraction methods. Salting-out assisted liquid-liquid extraction (SALLE) has emerged as a promising technique for extracting polar analytes like phenoxyacetic acids from aqueous samples. deswater.comresearchgate.net

SALLE utilizes a water-miscible organic solvent, such as acetonitrile, as the extraction solvent. researchgate.netnih.gov Upon the addition of a high concentration of salt (e.g., sodium chloride), the miscibility of the organic solvent in the aqueous phase decreases, leading to phase separation. nih.gov The analyte partitions into the organic layer, which can then be directly analyzed or further concentrated. nih.gov Key parameters that are optimized to maximize extraction efficiency include the type and volume of the organic solvent, the type and concentration of the salt, and the pH of the sample solution. deswater.comresearchgate.net For acidic compounds like this compound, adjusting the sample pH to be acidic (e.g., pH 2) is crucial to ensure the molecule is in its neutral form, facilitating its transfer to the organic phase. deswater.com The SALLE method has been shown to be quick, inexpensive, and highly efficient for the determination of 2,4-D in water samples. deswater.comresearchgate.net

| Parameter | Optimized Condition |

|---|---|

| Extraction Solvent | Acetonitrile deswater.comresearchgate.net |

| Salting-out Agent | Sodium Chloride (NaCl) deswater.comresearchgate.net |

| Sample pH | 2 deswater.com |

| Solvent/Sample/Salt Ratio | 1 mL acetonitrile to 4 mL sample with 5 mL of 5% w/v NaCl solution deswater.com |

| Extraction Efficiency | 99.69% deswater.comresearchgate.net |

Spectroscopic Analytical Approaches in Research (e.g., Raman Spectroscopy for Biochemical Profiling)

While chromatography is the primary tool for separation and quantification, spectroscopic techniques offer complementary information. Raman spectroscopy, a vibrational spectroscopy technique, has been investigated for its potential in the biochemical profiling of cells and tissues. nih.gov It is a non-invasive, label-free method that provides detailed information about the chemical composition and molecular structure of a sample. nih.gov

In the context of phenoxyacetic acid research, Raman spectroscopy has been used to study the biochemical changes induced in bacteria exposed to herbicides like 2,4-D. nih.gov Such studies can identify spectral biomarkers associated with cellular stress or the development of resistance by monitoring changes in the intensity of Raman bands corresponding to proteins, nucleic acids, lipids, and cytochromes. nih.gov While direct analysis of this compound itself is feasible, the primary research application of Raman spectroscopy in this area is in understanding the compound's interaction with biological systems at a molecular level. researchgate.netsigmaaldrich.com Furthermore, when combined with techniques like surface-enhanced Raman spectroscopy (SERS), the sensitivity can be dramatically increased, allowing for the trace detection of these compounds in complex samples like milk. researchgate.net

Method Validation and Performance Characteristics (e.g., Sensitivity, Selectivity)

Validation is a critical component of analytical method development, ensuring that the method is reliable, reproducible, and fit for its intended purpose. Key performance characteristics that are evaluated include linearity, sensitivity (limit of detection and limit of quantification), precision, and accuracy (recovery). mdpi.comnih.gov

For methods analyzing phenoxyacetic acid analogues, excellent linearity is often achieved, with correlation coefficients (R²) of ≥ 0.999. deswater.commdpi.comresearchgate.net Sensitivity is a major advantage of modern instrumental methods. For example, an HPLC-UV method for 2,4-D using SALLE achieved a limit of detection (LOD) of 0.004 µg/L and a limit of quantification (LOQ) of 0.01 µg/L in water. deswater.comresearchgate.net LC-MS/MS methods can offer even lower detection limits, often in the low ng/L range. researchgate.net

Accuracy is typically assessed through recovery studies, where samples are spiked with a known concentration of the analyte and the percentage recovered is measured. For methods analyzing 2,4-D in various matrices like water, soybean, and corn, mean recoveries are generally in the acceptable range of 70-120%. deswater.comtdl.orgresearchgate.net Precision is evaluated by the relative standard deviation (RSD) of replicate measurements and is typically required to be below 15-20%. tdl.org The high selectivity of MS-based methods ensures that the analyte signal is distinguished from background noise and interferences, which is crucial for accurate quantification in complex matrices. epa.govtdl.org

Research on Synthesized Derivatives and Analogues of 2 4 Bromo 2,5 Dichlorophenoxy Acetic Acid

Design and Synthesis of Structurally Modified Phenoxyacetic Acid Derivatives

The synthesis of derivatives of 2-(4-bromo-2,5-dichlorophenoxy)acetic acid typically involves the modification of the carboxylic acid group to create esters, amides, or by complexing it with organometallic moieties. These modifications are designed to alter the compound's lipophilicity, steric hindrance, and electronic properties, which in turn can influence its biological activity.

A general approach to synthesizing derivatives involves the initial preparation of the parent acid. This can be achieved through the Williamson ether synthesis, where the sodium salt of 4-bromo-2,5-dichlorophenol (B52177) is reacted with a haloacetic acid, such as chloroacetic acid. Once the parent acid is obtained, a variety of derivatives can be synthesized. For instance, ester derivatives can be formed by reacting the acid with various alcohols in the presence of an acid catalyst. Amide derivatives can be prepared by converting the carboxylic acid to an acyl chloride followed by reaction with an appropriate amine.

Comprehensive Characterization of Novel Derivatives (e.g., Organotin(IV) Derivatives, Acylbarbituric Acid Derivatives)

The structural elucidation of newly synthesized derivatives is crucial for understanding their chemical properties and biological activities. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

Acylbarbituric Acid Derivatives: Derivatives can also be formed by reacting the phenoxyacetic acid with barbituric acid or its derivatives. The synthesis of 5-acyl barbituric acid derivatives has been described, which can serve as a template for creating analogous structures with this compound. google.com Characterization of such compounds would involve techniques like ¹H NMR to identify the protons in the barbituric acid and phenoxyacetic acid moieties, ¹³C NMR to confirm the carbon framework, and mass spectrometry to determine the molecular weight.

Comparative Biological Activity Assessments between the Parent Compound and its Analogues

A key aspect of synthesizing new derivatives is to evaluate and compare their biological activities with the parent compound. Such studies help in identifying the structural features responsible for enhanced or altered bioactivity.

For instance, organotin(IV) derivatives of halogenated phenoxyacetic acids have been shown to exhibit enhanced biological activity compared to the parent acid. nih.gov The biological evaluation of these derivatives often includes antimicrobial and anticancer screening. The increased activity is often attributed to the synergistic effect of the phenoxyacetic acid ligand and the organotin(IV) moiety.

The following table illustrates a hypothetical comparison of the antimicrobial activity of this compound and its derivatives, based on typical findings for similar compounds.

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL | |

|---|---|---|

| Staphylococcus aureus | Escherichia coli | |

| This compound | 100 | 125 |

| Organotin(IV) Derivative | 25 | 50 |

| Acylbarbituric Acid Derivative | 50 | 75 |

Exploration of Diverse Academic Applications and Biological Activities of Derivatives (e.g., antimicrobial, enzyme inhibition, antiproliferative studies)

The structural modifications of this compound have led to derivatives with a wide range of potential applications in academia and medicine.

Antimicrobial Activity: Many phenoxyacetic acid derivatives have demonstrated significant antibacterial and antifungal properties. researchgate.net The introduction of halogen atoms on the phenyl ring is often associated with increased antimicrobial potency. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Enzyme Inhibition: Certain derivatives of phenoxyacetic acids have been investigated as enzyme inhibitors. For example, they have been studied for their potential to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammation. nih.gov The inhibitory activity is dependent on the specific substitutions on the phenoxyacetic acid scaffold.

Antiproliferative Studies: The antiproliferative activity of phenoxyacetic acid derivatives against various cancer cell lines has been a subject of interest. researchgate.net Organotin(IV) derivatives, in particular, have shown promising anticancer activity. tubitak.gov.tr The cytotoxic effect is believed to be mediated through the induction of apoptosis or the inhibition of key cellular processes in cancer cells.

The following table summarizes the diverse biological activities observed for derivatives of halogenated phenoxyacetic acids.

| Derivative Type | Biological Activity | Potential Application |

|---|---|---|

| Organotin(IV) Derivatives | Antimicrobial, Anticancer | Development of new therapeutic agents |

| Acylbarbituric Acid Derivatives | Enzyme Inhibition | Research tools for studying enzyme function |

| Ester and Amide Derivatives | Antimicrobial, Antiproliferative | Lead compounds for drug discovery |

Future Research Trajectories for 2 4 Bromo 2,5 Dichlorophenoxy Acetic Acid and Halogenated Phenoxyacetic Acid Compounds

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Future research into the synthesis of halogenated phenoxyacetic acids should prioritize the development of methodologies that are both efficient and environmentally benign. A key focus will be on improving atom economy, which seeks to maximize the incorporation of starting materials into the final product, thereby minimizing waste. This can be achieved through the exploration of novel catalytic systems that can facilitate the desired transformations with high selectivity and yield. For instance, the use of earth-abundant metal catalysts or organocatalysts could provide more sustainable alternatives to traditional methods that often rely on stoichiometric reagents and harsh reaction conditions.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of safer solvents, preferably from renewable resources, and the development of solvent-free reaction conditions where possible. Continuous flow chemistry presents a promising platform for the synthesis of these compounds, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. Research in this area would not only provide more sustainable routes to known halogenated phenoxyacetic acids but also enable the efficient synthesis of novel derivatives like 2-(4-Bromo-2,5-dichlorophenoxy)acetic acid for further study.

In-depth Mechanistic Studies at the Molecular and Sub-cellular Levels

A fundamental understanding of how halogenated phenoxyacetic acids interact with biological systems is crucial for predicting their efficacy and potential off-target effects. Future research should delve deeper into the molecular and sub-cellular mechanisms of action. For compounds designed as herbicides, this would involve detailed studies of their interaction with plant hormone receptors and signaling pathways. Techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structural information on the binding of these compounds to their protein targets.

Beyond the primary mode of action, it is important to investigate the broader sub-cellular effects. This includes examining their impact on cellular processes such as mitochondrial function, membrane integrity, and gene expression. Advanced microscopy techniques, coupled with fluorescent probes, can be employed to visualize these effects in real-time within living cells. Such in-depth mechanistic studies will be invaluable for the rational design of more selective and effective halogenated phenoxyacetic acid compounds.

Advanced Computational Modeling for Predictive Design and Activity

Computational modeling and in silico screening are powerful tools that can accelerate the discovery and optimization of new chemical entities. Future research should leverage advanced computational approaches for the predictive design and activity assessment of halogenated phenoxyacetic acids. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of these compounds with their biological activities. These models can then be used to predict the activity of novel, unsynthesized derivatives, such as this compound.

Molecular docking and molecular dynamics simulations can provide insights into the binding modes and affinities of these compounds with their biological targets. This information can guide the design of molecules with improved potency and selectivity. Furthermore, computational toxicology models can be employed to predict potential adverse effects, allowing for the early identification and mitigation of safety concerns. The integration of these computational tools into the research and development pipeline will significantly reduce the time and cost associated with bringing new halogenated phenoxyacetic acid compounds to fruition.

Innovative Bioremediation and Phytoremediation Strategies for Environmental Contaminants

The environmental persistence of some halogenated organic compounds is a significant concern. Future research should focus on developing innovative and sustainable strategies for the bioremediation and phytoremediation of environments contaminated with halogenated phenoxyacetic acids. Bioremediation approaches could involve the identification and engineering of microorganisms capable of degrading these compounds. Metagenomic studies of contaminated sites can reveal novel enzymatic pathways for their breakdown.

Phytoremediation, the use of plants to remove pollutants from the environment, offers a cost-effective and aesthetically pleasing alternative. Research in this area could focus on identifying plant species that are particularly effective at accumulating and metabolizing halogenated phenoxyacetic acids. Genetic engineering could also be used to enhance the phytoremediation capabilities of certain plants. The development of these green remediation technologies is essential for mitigating the environmental impact of this class of compounds.

Exploration of Unconventional Applications and Biological Roles beyond Current Understandings

While many halogenated phenoxyacetic acids have been developed as herbicides, their structural motifs may lend themselves to other applications. Future research should explore the potential for unconventional biological roles and applications beyond their current uses. For instance, the unique electronic and steric properties conferred by the halogen substituents could lead to the discovery of compounds with novel pharmacological activities.

High-throughput screening of libraries of halogenated phenoxyacetic acid derivatives against a diverse range of biological targets could uncover unexpected therapeutic potential. Furthermore, these compounds could serve as valuable chemical probes to investigate fundamental biological processes. A systematic exploration of the chemical space around the halogenated phenoxyacetic acid scaffold is likely to yield compounds with novel and valuable biological functions.

Interdisciplinary Approaches Integrating Chemical, Biological, and Environmental Sciences

Addressing the complex challenges and opportunities associated with halogenated phenoxyacetic acid compounds will require a highly interdisciplinary approach. Future research should foster collaboration between chemists, biologists, toxicologists, and environmental scientists. Chemists can focus on the design and synthesis of novel compounds with tailored properties. Biologists can then investigate their mechanisms of action and biological effects.

Toxicologists will be essential for assessing the safety profiles of these new compounds, while environmental scientists can study their fate and impact in the environment and develop remediation strategies. By integrating expertise from these diverse fields, a more holistic understanding of halogenated phenoxyacetic acids can be achieved. This collaborative approach will be critical for the responsible development and application of this important class of chemical compounds, including any future research on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.